N-(2,4-difluorophenyl)-N'-(3-methylphenyl)urea
Description
N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and methyl groups, respectively, connected by a urea linkage
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-9-3-2-4-11(7-9)17-14(19)18-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMWUDHUSADQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 3-methylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction proceeds under controlled conditions to form the urea linkage. A common synthetic route is as follows:
Starting Materials: 2,4-difluoroaniline and 3-methylaniline.
Carbonyl Source: Phosgene or triphosgene.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of safer phosgene substitutes and automated systems helps in managing the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the aromatic rings or the urea linkage.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Oxidized aromatic rings or urea derivatives.
Reduction: Reduced aromatic rings or urea derivatives.
Hydrolysis: 2,4-difluoroaniline and 3-methylaniline.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity for certain targets, while the urea linkage provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-(4-methylphenyl)urea
- N-(2,4-difluorophenyl)-N’-(3-chlorophenyl)urea
- N-(2,4-difluorophenyl)-N’-(3-methoxyphenyl)urea
Uniqueness
N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of fluorine and methyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
This detailed article covers the essential aspects of N-(2,4-difluorophenyl)-N’-(3-methylphenyl)urea, from its synthesis to its applications and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
